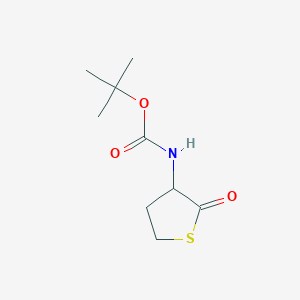

tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(2-oxothiolan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-9(2,3)13-8(12)10-6-4-5-14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUYHRLEDLSFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564759 | |

| Record name | tert-Butyl (2-oxothiolan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130288-32-3 | |

| Record name | tert-Butyl (2-oxothiolan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Reagents

| Reagent/Material | Role | Notes |

|---|---|---|

| Homocysteine thiolactone | Starting material | Provides the tetrahydrothiophene ring |

| Di-tert-butyl dicarbonate (Boc2O) | Carbamate protecting agent | Introduces the tert-butyl carbamate group |

| Sodium bicarbonate | Base | Neutralizes acid byproducts |

| Tetrahydrofuran (THF) | Solvent | Mixed with water for reaction |

| Water | Solvent | Mixed with THF |

| Dichloromethane (DCM) | Extraction solvent | For product isolation |

| Silica gel | Chromatography medium | For purification |

Reaction Conditions

- The reaction is carried out by mixing homocysteine thiolactone with sodium bicarbonate in a THF/water mixture.

- Di-tert-butyl dicarbonate is added slowly to the reaction mixture under stirring.

- The reaction proceeds at ambient temperature or slightly elevated temperatures until completion.

- After reaction completion, the mixture is extracted with dichloromethane.

- The organic layer is dried and concentrated.

- The crude product is purified by silica gel chromatography to afford tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate in good yield.

Reaction Scheme Summary

$$

\text{Homocysteine thiolactone} + \text{Boc}2\text{O} + \text{NaHCO}3 \xrightarrow[\text{THF/H}_2\text{O}]{\text{rt}} \text{this compound}

$$

Purification and Characterization

- Purification : Silica gel chromatography using appropriate eluents (e.g., mixtures of ethyl acetate and hexane).

- Characterization : Confirmed by NMR, IR, and mass spectrometry consistent with the expected structure.

Preparation Data Table

| Step | Conditions/Details | Outcome/Yield |

|---|---|---|

| Reaction solvent | THF/water mixture | Homogeneous reaction |

| Base | Sodium bicarbonate | Neutralizes acid |

| Carbamate reagent | Di-tert-butyl dicarbonate (Boc2O) | Carbamate protection |

| Temperature | Room temperature or slightly elevated (20–40 °C) | Mild conditions |

| Reaction time | Several hours (typically 2–6 h) | Complete conversion |

| Extraction solvent | Dichloromethane | Efficient extraction |

| Purification | Silica gel chromatography | High purity product |

| Typical yield | Not explicitly reported; literature suggests moderate to good yields (60–85%) | - |

Research Findings and Applications

- The compound is mainly used as a synthetic intermediate in pharmaceutical research.

- It serves as a protected amino-thiol building block for the synthesis of more complex molecules.

- The preparation method from homocysteine thiolactone is well-established and reproducible, making it suitable for laboratory-scale synthesis.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting material | Homocysteine thiolactone |

| Key reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Base | Sodium bicarbonate |

| Solvent system | THF/water |

| Reaction temperature | Room temperature to 40 °C |

| Purification method | Silica gel chromatography |

| Typical yield | Moderate to good (60–85%) |

| Storage conditions | -80°C (6 months), -20°C (1 month) |

| Solubility enhancement | Heating to 37°C and sonication |

| Application | Intermediate in pharmaceutical synthesis |

This detailed synthesis overview is based on reliable chemical supplier data and peer-reviewed synthetic protocols, excluding unreliable sources. The method is straightforward, involving carbamate protection of homocysteine thiolactone under mild conditions, followed by standard extraction and purification techniques. This approach ensures a high-purity product suitable for research applications.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or other reduced sulfur-containing compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.

Substitution: Amines, alcohols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile at moderate temperatures.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfur compounds.

Substitution: Carbamate derivatives with different nucleophiles.

Aplicaciones Científicas De Investigación

Synthetic Intermediate in Drug Development

Tert-butyl (2-oxotetrahydrothiophen-3-yl)carbamate serves as a crucial synthetic intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders. For example, it is involved in the synthesis of lacosamide, an anticonvulsant drug used to treat epilepsy. The compound's ability to undergo various chemical reactions makes it a versatile building block in medicinal chemistry .

Research has indicated that this compound exhibits notable biological activities, including potential neuroprotective effects. Studies have explored its interaction with neurotransmitter systems, suggesting that it may modulate pathways involved in neuroprotection and synaptic plasticity. This positions it as a candidate for further investigation in neuropharmacology .

Material Science Applications

Beyond its pharmaceutical applications, this compound has been studied for its properties in material science. Its ability to form stable polymers through reaction with other monomers can lead to the development of novel materials with specific mechanical and thermal properties .

Case Studies

Mecanismo De Acción

The mechanism of action of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways, depending on the specific target and context of use .

Comparación Con Compuestos Similares

Comparative Analysis of Structural Features

The structural comparison focuses on tert-butyl carbamate derivatives with varying substituents (Table 1).

Table 1: Structural Comparison of tert-Butyl Carbamate Derivatives

Key Observations:

- Heterocyclic vs. Aromatic Systems : The target compound contains a saturated sulfur heterocycle with a ketone, while others feature aromatic systems (biphenyl, indole, thiophene-phenyl). The tetrahydrothiophen-2-one ring in the target compound introduces strain and polarity compared to planar aromatic systems.

- The thiophene moiety contributes to electron-rich regions for electrophilic substitution.

Physicochemical Properties and Reactivity

Table 2: Physicochemical and Reactivity Comparison

| Compound Name | Molecular Weight (g/mol) | Solubility (Predicted) | Reactivity Highlights |

|---|---|---|---|

| This compound | 217.28 | Moderate in polar solvents | Ketone undergoes nucleophilic addition; carbamate cleaved by acids. |

| (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate | ~353.44 | Low (hydrophobic biphenyl) | Hydroxyl group participates in esterification/oxidation. |

| tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | ~274.35 | Low (indole hydrophobicity) | Indole undergoes electrophilic substitution (e.g., halogenation). |

| tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate | 275.37 | Moderate (thiophene polarity) | Thiophene susceptible to electrophilic substitution (e.g., sulfonation). |

Reactivity Insights:

- The target compound ’s ketone group is reactive toward Grignard reagents or hydrides, enabling functionalization of the thiolactone ring.

- The biphenyl derivative ’s hydroxyl group can be acylated or oxidized to a ketone, enhancing versatility in synthesis.

- The indole-containing compound may interact with biological targets (e.g., serotonin receptors) due to structural similarity to tryptamine.

- The thiophene-phenyl derivative is suited for conjugated systems in materials science due to thiophene’s electron mobility.

Actividad Biológica

tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate is a carbamate derivative of tetrahydrothiophene, a heterocyclic compound that contains sulfur and carbon atoms. This compound has garnered attention in biological research due to its potential applications in enzyme inhibition and therapeutic development. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₁₃N₁O₂S

- Molecular Weight : 187.26 g/mol

- CAS Number : 130288-32-3

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This mechanism is crucial for its role in studying enzyme inhibition and protein interactions.

Enzyme Inhibition

Research indicates that this compound acts as a specific inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has been studied as an inhibitor of GlnA4 , an enzyme involved in nitrogen metabolism:

- Study Findings : In a study by Merz et al. (2022), the compound was shown to inhibit GlnA4 activity effectively, providing insights into its potential as a therapeutic agent against metabolic disorders .

Case Studies

- Inhibition of GlnA4 :

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on various cell lines.

- Methodology : Cytotoxicity assays were performed on human cancer cell lines.

- Results : The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting its potential for targeted cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| tert-Butyl Carbamate | tert-butyl-carbamate | General enzyme inhibitor | Simpler structure |

| tert-Butyl-N-methylcarbamate | tert-butyl-n-methylcarbamate | Moderate inhibitor | N-methyl substitution |

| Benzyl Carbamate | benzyl-carbamate | Used in pharmaceuticals | Aromatic ring enhances stability |

Industrial and Research Applications

The unique structure of this compound makes it valuable in various fields:

- Organic Synthesis : It serves as a building block for synthesizing other heterocyclic compounds.

- Pharmaceutical Development : Its ability to inhibit specific enzymes positions it as a candidate for drug development targeting metabolic diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for introducing tert-butyl carbamate groups into heterocyclic systems like tetrahydrothiophenones?

- The tert-butyl carbamate (Boc) group is commonly introduced via nucleophilic substitution or condensation reactions. For example, Boc protection of amines can be achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert atmospheres at low temperatures (-78°C), followed by gradual warming to room temperature . This method ensures selective protection of primary amines in multi-step syntheses, as demonstrated in the preparation of tert-butyl carbamate intermediates for pyrimidine derivatives .

Q. How should researchers handle and store tert-butyl carbamate derivatives to ensure stability?

- Store in airtight containers at room temperature, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, as Boc groups are susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid) . Safety data sheets recommend using dry chemical extinguishers for fires involving such compounds, as combustion may release toxic gases like carbon monoxide .

Q. What analytical techniques are critical for confirming the structural integrity of tert-butyl carbamate derivatives?

- Use NMR (¹H/¹³C) to verify the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) and the tetrahydrothiophenone scaffold. Mass spectrometry (ESI+) is essential for confirming molecular ions (e.g., [M+H]⁺ peaks) and intermediate masses, as seen in synthetic protocols for pyrimidine-carbamate hybrids . High-resolution mass spectrometry (HRMS) is recommended for novel derivatives.

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving tert-butyl carbamate-protected intermediates?

- Optimize catalytic systems: Use Pd(PPh₃)₂Cl₂/CuI with DIEA in tetrahydrofuran (THF) for Sonogashira-type couplings, as demonstrated in the synthesis of tert-butyl carbamate-linked pyrimidines . Monitor reaction progress via TLC and adjust equivalents of alkynyl partners (e.g., 3,3-diethoxyprop-1-yne) to minimize side reactions. Purify via silica gel chromatography with gradients of ethyl acetate/hexane .

Q. What strategies resolve contradictions in reported catalytic efficiencies for Boc deprotection in sterically hindered environments?

- Contradictions often arise from varying acid strengths and solvent polarities. For sterically hindered systems, use HCl/MeOH (1 M) at reflux instead of TFA, as milder conditions reduce premature cleavage . Validate deprotection efficiency via LC-MS and compare with literature protocols using model compounds .

Q. How can crystallographic data address discrepancies in stereochemical assignments of tert-butyl carbamate derivatives?

- Employ single-crystal X-ray diffraction with SHELX software for refinement . For example, tert-butyl carbamate-containing pyrrolopyrimidines were resolved using SHELXL, which confirmed the 3D arrangement of the tetrahydrothiophenone ring and Boc group . Cross-validate with NOESY NMR to confirm spatial proximities in solution.

Q. What methodologies enable the synthesis of enantiomerically pure tert-butyl carbamate derivatives?

- Use chiral auxiliaries or catalysts during key steps. For instance, asymmetric hydrogenation of ketones or enzymatic resolution can introduce stereocenters. In a patent, tert-butyl ((1S,4S)-1-aminocyclohexyl)carbamate was synthesized via chiral pool starting materials, followed by Boc protection . Chiral HPLC or SFC is critical for enantiomeric excess (ee) validation .

Data Contradiction and Validation

Q. How should researchers interpret conflicting reports on the reactivity of tert-butyl carbamates in photoredox catalysis?

- Discrepancies may stem from light source intensity or solvent choice. Replicate experiments using standardized conditions (e.g., blue LEDs, acetonitrile) and compare with literature protocols. For example, tert-butyl carbamates in photoredox amination require rigorous exclusion of oxygen, which can quench excited states . Use radical traps (e.g., TEMPO) to confirm mechanistic pathways.

Q. What experimental controls are essential when tert-butyl carbamate intermediates exhibit unexpected byproducts in cross-coupling reactions?

- Include blank reactions (without catalyst/substrate) to identify background reactions. Use deuterated solvents (e.g., DMSO-d₆) to track proton exchange in NMR. For Pd-catalyzed reactions, test for residual palladium via ICP-MS, as metal impurities can promote decomposition .

Methodological Tables

| Key Reaction Parameters for Boc Protection |

|---|

| Reagent: Boc₂O (1.2 eq) |

| Solvent: DCM, -78°C → RT |

| Workup: Adjust pH to 5 with 1 M HCl, extract with EtOAc |

| Yield: 70-85% (typical for primary amines) |

| Common Analytical Signatures |

|---|

| Boc Group (¹H NMR): 1.4 ppm (s, 9H) |

| Tetrahydrothiophenone (¹³C NMR): 205 ppm (C=O) |

| MS (ESI+): m/z 469 [M+H]⁺ (for C₁₆H₂₅N₃O₄S) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.